molecular formula C18H23ClN2O3S2 B2557619 5-chloro-N-(4-(2-phenylmorpholino)butyl)thiophene-2-sulfonamide CAS No. 954081-34-6

5-chloro-N-(4-(2-phenylmorpholino)butyl)thiophene-2-sulfonamide

Cat. No.: B2557619
CAS No.: 954081-34-6
M. Wt: 414.96
InChI Key: QFZMRMLGYRXQIP-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-(4-(2-phenylmorpholino)butyl)thiophene-2-sulfonamide” is a type of sulfonamide . Sulfonamides are a group of compounds that have a wide range of applications in medicine due to their antibacterial properties .


Synthesis Analysis

The synthesis of similar compounds, such as 4-chloro-N-(aryl/alkyl)thiophene-2-sulfonamides, has been described using a p-methoxybenzyl (PMB) protection/deprotection strategy . This involves the nucleophilic displacement of PMB protected 4,5-dichloro-N-(aryl/alkyl)-thiophene-2-sulfonamides with different phenols under mild basic conditions .

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Noreen et al. (2017) focused on the synthesis of thiophene sulfonamide derivatives, including those similar to the mentioned compound, via Suzuki cross coupling reaction. They found that these compounds have potent urease inhibition and hemolytic activities, suggesting potential therapeutic applications. Also, their antibacterial properties were investigated, highlighting their relevance in antimicrobial research (Noreen et al., 2017).

Application in Enzyme Inhibition and Blood Flow Enhancement

  • Research by Barnish et al. (1981) described a series of thiophene-2-sulfonamides with potent anticonvulsant activities. They found that sulfones with specific halo substituents significantly increased cerebral blood flow, which can be crucial in neurological research (Barnish et al., 1981).

Solubilization and Interaction with Surfactants

  • Saeed et al. (2017) conducted a study on the solubilization of thiophene derivatives by micellar solution of anionic surfactant, Sodium dodecyl sulphate (SDS). They focused on how these compounds interact with SDS, which is critical in understanding their behavior in biological systems and potential drug delivery applications (Saeed et al., 2017).

Ocular Hypotensive Activity

  • A study by Prugh et al. (1991) synthesized a series of thiophene-2-sulfonamides with varied 5-substituents to maximize inhibitory potency against carbonic anhydrase and water solubility. This research is significant in developing treatments for ocular conditions like glaucoma (Prugh et al., 1991).

Properties

IUPAC Name

5-chloro-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O3S2/c19-17-8-9-18(25-17)26(22,23)20-10-4-5-11-21-12-13-24-16(14-21)15-6-2-1-3-7-15/h1-3,6-9,16,20H,4-5,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZMRMLGYRXQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCCNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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